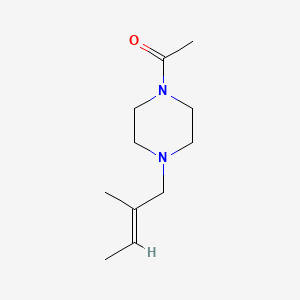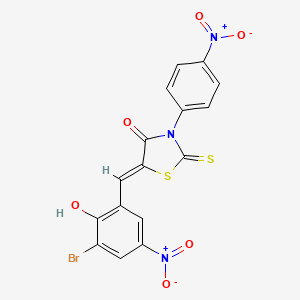
4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide, also known as EPM-706, is a chemical compound that has recently gained attention in the field of scientific research. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various studies related to cancer treatment.
Wirkmechanismus
The exact mechanism of action of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting CA IX, 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide prevents the cancer cells from maintaining their acidic environment, which is necessary for their survival and growth.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide has minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. In addition, 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide in lab experiments include its high potency and selectivity towards cancer cells, as well as its minimal toxicity towards normal cells. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential for drug resistance to develop.
Zukünftige Richtungen
There are several potential future directions for research related to 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide. These include:
1. Further studies to understand the mechanism of action of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide and its potential for use in combination with other anticancer drugs.
2. Clinical trials to evaluate the safety and efficacy of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide in humans.
3. Development of new derivatives of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide with improved properties.
4. Investigation of the potential use of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide in other diseases, such as diabetes and inflammation.
In conclusion, 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide is a promising compound that has shown potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 5-methyl-2-pyridinecarboxylic acid with ethyl chloroformate, followed by the addition of benzenesulfonyl chloride. The final product is obtained by treating the intermediate product with ammonia gas.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 4-ethoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide has also been shown to enhance the effectiveness of other anticancer drugs when used in combination.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-12-5-7-13(8-6-12)20(17,18)16-14-9-4-11(2)10-15-14/h4-10H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFSVPVGUYOHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5294720.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5294733.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5294741.png)
![7-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5294746.png)
![1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5294760.png)
![[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol](/img/structure/B5294777.png)
![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5294791.png)
